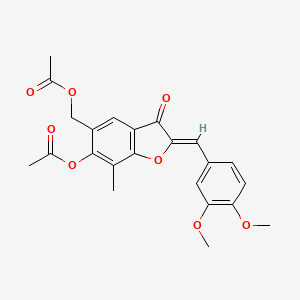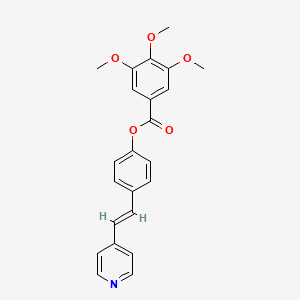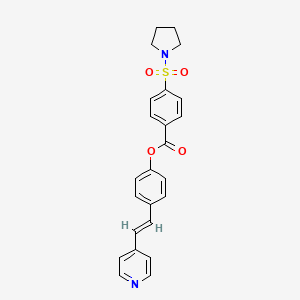
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate
Übersicht
Beschreibung
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate, also known as MPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPP belongs to the class of stilbene derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate involves its ability to interact with various molecular targets in the body, such as enzymes, receptors, and ion channels. (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as modulate the activity of certain receptors and ion channels in the brain.
Biochemical and Physiological Effects:
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has been shown to have various biochemical and physiological effects in the body, including anti-cancer, anti-diabetic, and neuroprotective effects. (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in glucose metabolism, and protect neurons against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate in lab experiments is its high potency and selectivity towards certain molecular targets. However, one of the limitations of using (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is its potential toxicity and side effects, which may require careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
3. Study of the pharmacokinetics and pharmacodynamics of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate in vivo to better understand its efficacy and safety.
4. Development of novel derivatives of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate with improved potency and selectivity towards specific molecular targets.
5. Exploration of the potential of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate as a tool for studying the molecular mechanisms underlying various diseases.
In conclusion, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is a promising compound with potential applications in various scientific fields. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the key areas of research has been its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-25-19-8-6-18(7-9-19)22(24)27-20-10-5-17(15-21(20)26-2)4-3-16-11-13-23-14-12-16/h3-15H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPIPTUQSHZECK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



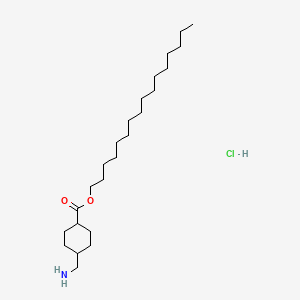
![4-[2-(1-Oxido-4-pyridinyl)ethyl]pyridine 1-oxide](/img/structure/B3396024.png)
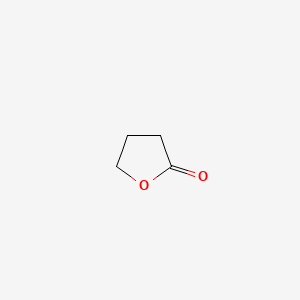

![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B3396052.png)
![ethyl 5-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B3396059.png)
![N-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B3396060.png)
![9-Methyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B3396065.png)
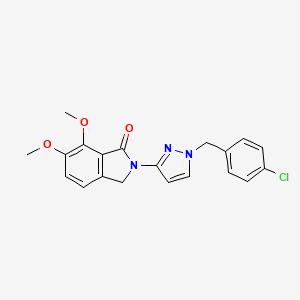
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3396074.png)
